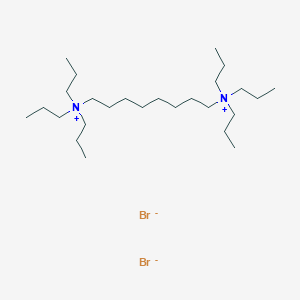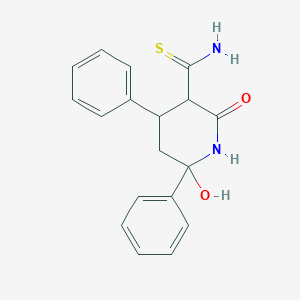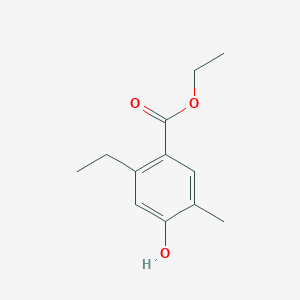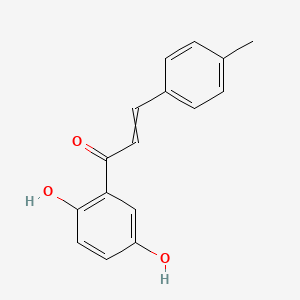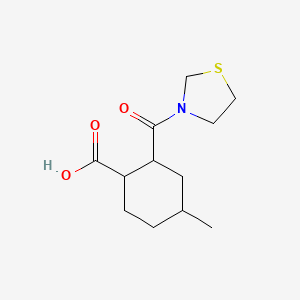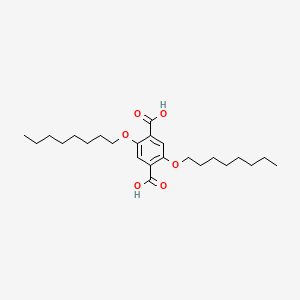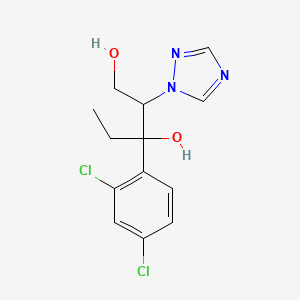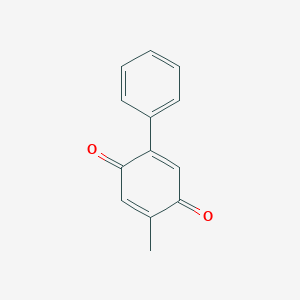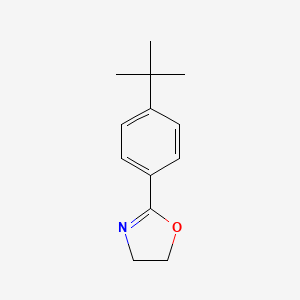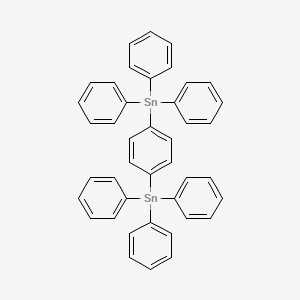
benzene-1,4-dicarbonitrile;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-dicarbonitrile typically involves the ammoxidation of p-xylene. This process includes the catalytic oxidation of p-xylene in the presence of ammonia, resulting in the formation of benzene-1,4-dicarbonitrile . The reaction conditions often involve high temperatures and the use of catalysts such as vanadium oxide.
For the preparation of N,N-diethylethanamine, the most common method is the alkylation of ammonia with ethyl halides. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of benzene-1,4-dicarbonitrile follows the same principles as the laboratory synthesis but on a larger scale. The process involves the continuous flow of reactants through a reactor, with careful control of temperature and pressure to optimize yield and purity . Similarly, the industrial production of N,N-diethylethanamine involves large-scale alkylation reactions, often using continuous reactors to ensure consistent product quality .
化学反応の分析
Types of Reactions
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine can undergo various chemical reactions, including:
Substitution: The aromatic ring in benzene-1,4-dicarbonitrile can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used.
Major Products
Oxidation: Terephthalic acid is a major product formed from the oxidation of benzene-1,4-dicarbonitrile.
Reduction: 1,4-Diaminobenzene is a major product formed from the reduction of benzene-1,4-dicarbonitrile.
Substitution: Various substituted benzene derivatives are formed depending on the electrophilic reagent used.
科学的研究の応用
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine has several applications in scientific research:
作用機序
The mechanism of action of benzene-1,4-dicarbonitrile;N,N-diethylethanamine involves its interaction with various molecular targets. The cyano groups in benzene-1,4-dicarbonitrile can act as electron-withdrawing groups, influencing the reactivity of the aromatic ring. The amine group in N,N-diethylethanamine can act as a nucleophile, participating in various chemical reactions . The combination of these functional groups allows the compound to interact with a wide range of molecular targets, including enzymes, receptors, and other proteins .
類似化合物との比較
Similar Compounds
Phthalonitrile: An isomer of benzene-1,4-dicarbonitrile with cyano groups at the ortho positions.
Isophthalonitrile: Another isomer with cyano groups at the meta positions.
Benzene-1,4-diamine: A compound with amino groups instead of cyano groups at the para positions.
Uniqueness
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine is unique due to the combination of cyano and amine functional groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions . Additionally, the presence of both aromatic and aliphatic components in the molecule allows for diverse applications in various fields .
特性
CAS番号 |
105988-97-4 |
|---|---|
分子式 |
C14H19N3 |
分子量 |
229.32 g/mol |
IUPAC名 |
benzene-1,4-dicarbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C8H4N2.C6H15N/c9-5-7-1-2-8(6-10)4-3-7;1-4-7(5-2)6-3/h1-4H;4-6H2,1-3H3 |
InChIキー |
JUARZNAWFYBMJS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CC(=CC=C1C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



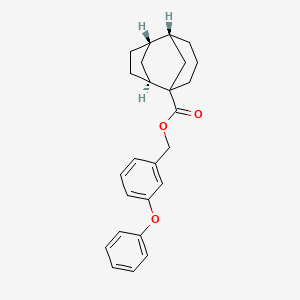
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
